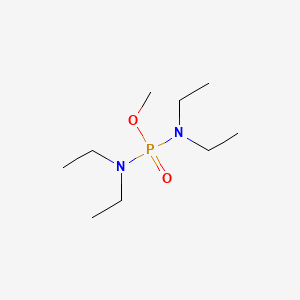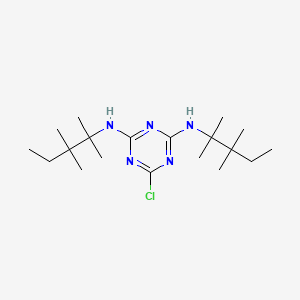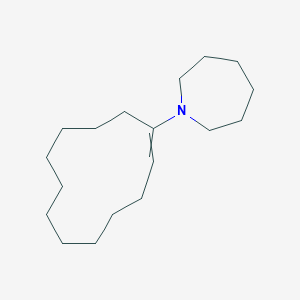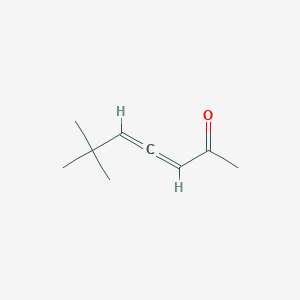
Phosphorodiamidic acid, tetraethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic acid, tetraethyl-, methyl ester is an organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two amide groups and an ester group. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, tetraethyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of tetraethyl phosphorodiamidate with methyl iodide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorodiamidic acid, tetraethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorodiamidic acid esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorodiamidic acid derivatives, which can be further utilized in chemical synthesis and industrial applications.
Aplicaciones Científicas De Investigación
Phosphorodiamidic acid, tetraethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Research explores its use in drug development, especially in designing inhibitors for specific enzymes.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorodiamidic acid, tetraethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing active phosphorodiamidic acid, which then interacts with the target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application.
Comparación Con Compuestos Similares
- Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Phosphorodiamidic acid, tetraethyl-, ethyl ester
- Phosphorodiamidic acid, tetraethyl-, propyl ester
Comparison: Phosphorodiamidic acid, tetraethyl-, methyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. The methyl ester group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Propiedades
Número CAS |
90723-35-6 |
|---|---|
Fórmula molecular |
C9H23N2O2P |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
N-[diethylamino(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C9H23N2O2P/c1-6-10(7-2)14(12,13-5)11(8-3)9-4/h6-9H2,1-5H3 |
Clave InChI |
DRMVCCSVICBCAM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(N(CC)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)

![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)


![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)

